Comparative Antihypertensive Potency: Milligrams Required for 10 mmHg Systolic BP Reduction
Bendroflumethiazide demonstrates markedly greater antihypertensive potency than both chlorthalidone and hydrochlorothiazide. A meta-analysis of 26 randomized controlled trials involving 4,683 subjects quantified the dose-response relationship, showing a potency series of bendroflumethiazide > chlorthalidone > hydrochlorothiazide [1]. The estimated dose required to reduce systolic blood pressure by 10 mmHg was 1.4 mg for bendroflumethiazide, compared to 8.6 mg for chlorthalidone and 26.4 mg for hydrochlorothiazide [1].
| Evidence Dimension | Estimated dose for 10 mmHg systolic BP reduction |
|---|---|
| Target Compound Data | 1.4 mg |
| Comparator Or Baseline | Chlorthalidone: 8.6 mg; Hydrochlorothiazide: 26.4 mg |
| Quantified Difference | Bendroflumethiazide is ~6.1× more potent than chlorthalidone and ~18.9× more potent than hydrochlorothiazide on this metric |
| Conditions | Meta-analysis of randomized, double-blind, parallel placebo-controlled trials; ≥4 weeks follow-up; baseline washout ≥2 weeks |
Why This Matters
For researchers, this translates to substantially lower mass requirements per study subject to achieve equivalent hemodynamic effects, which is critical for studies with limited compound availability or in vivo models where dosing volume constraints apply.
- [1] Peterzan MA, Hardy R, Chaturvedi N, Hughes AD. Meta-analysis of dose-response relationships for hydrochlorothiazide, chlorthalidone, and bendroflumethiazide on blood pressure, serum potassium, and urate. Hypertension. 2012 Jun;59(6):1104-9. View Source
